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Compound of Interest

Compound Name: 4-Propylbenzaldehyde

Cat. No.: B1360211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectrum of 4-propylbenzaldehyde. The information contained herein is intended to

assist researchers, scientists, and drug development professionals in the identification,

characterization, and quality control of this compound. This document details the expected ¹H

and ¹³C NMR spectral data, outlines a general experimental protocol for acquiring such data,

and provides a visual representation of the molecular structure and its NMR correlations.

Introduction to 4-Propylbenzaldehyde
4-Propylbenzaldehyde is an aromatic aldehyde with a propyl group attached to the para

position of the benzene ring. Its chemical structure is fundamental to understanding its spectral

properties. The presence of both an aromatic ring and an aliphatic chain, along with the

aldehyde functional group, results in a characteristic NMR spectrum that is a valuable tool for

its unambiguous identification.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm),

multiplicities, coupling constants (J) in Hertz (Hz), and integration values for the ¹H and ¹³C

NMR spectra of 4-propylbenzaldehyde. These values are based on established principles of

NMR spectroscopy and data from analogous compounds, and are typically recorded in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
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Table 1: ¹H NMR Spectral Data Summary for 4-
Propylbenzaldehyde

Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Aldehyde-H 9.9 - 10.0 Singlet (s) - 1H

Aromatic-H

(ortho to CHO)
7.7 - 7.8 Doublet (d) ~ 8.0 2H

Aromatic-H

(ortho to propyl)
7.2 - 7.3 Doublet (d) ~ 8.0 2H

Benzylic-CH₂ 2.6 - 2.7 Triplet (t) ~ 7.5 2H

Methylene-CH₂ 1.6 - 1.7 Sextet ~ 7.5 2H

Methyl-CH₃ 0.9 - 1.0 Triplet (t) ~ 7.5 3H

Table 2: ¹³C NMR Spectral Data Summary for 4-
Propylbenzaldehyde

Carbon Assignment Chemical Shift (δ, ppm)

Aldehyde C=O 192 - 193

Aromatic C (ipso-CHO) 135 - 136

Aromatic C (para to CHO) 150 - 151

Aromatic C (ortho to CHO) 129 - 130

Aromatic C (ortho to propyl) 129 - 130

Benzylic-CH₂ 38 - 39

Methylene-CH₂ 24 - 25

Methyl-CH₃ 13 - 14
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Experimental Protocol for NMR Spectrum
Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of liquid

samples such as 4-propylbenzaldehyde.

Sample Preparation
Sample Purity: Ensure the 4-propylbenzaldehyde sample is of high purity to avoid

interference from impurity signals.

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (CDCl₃), for its

excellent solubilizing properties for a wide range of organic compounds and its single

residual peak at ~7.26 ppm in the ¹H NMR spectrum.

Concentration: For ¹H NMR, a concentration of 5-25 mg of the sample in 0.6-0.7 mL of

deuterated solvent is generally sufficient. For the less sensitive ¹³C NMR, a more

concentrated sample (50-100 mg) is preferable.

Sample Transfer: Dissolve the sample in the deuterated solvent in a clean, dry vial. Filter the

solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5

mm NMR tube to remove any particulate matter.

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for

referencing the chemical shifts to 0.00 ppm.

Instrument Parameters
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-16 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

For ¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more, depending on the sample concentration.

Temperature: 298 K.

Visualization of 4-Propylbenzaldehyde Structure and
NMR Correlations
The following diagrams illustrate the molecular structure of 4-propylbenzaldehyde and the

logical workflow for its NMR analysis.

Caption: Molecular structure of 4-propylbenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1360211?utm_src=pdf-body
https://www.benchchem.com/product/b1360211?utm_src=pdf-body
https://www.benchchem.com/product/b1360211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Analysis Workflow

Sample Preparation
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Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Conclusion
The ¹H and ¹³C NMR spectra of 4-propylbenzaldehyde provide a definitive fingerprint for its

structural confirmation. The characteristic signals for the aldehydic proton, the aromatic protons

with their distinct substitution pattern, and the protons of the propyl group allow for

straightforward identification. The ¹³C NMR spectrum complements this by providing the

chemical shifts for all carbon environments within the molecule. By following the outlined

experimental protocol, researchers can reliably obtain high-quality NMR data for 4-
propylbenzaldehyde, facilitating its use in various scientific and developmental applications.
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To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectrum of 4-
Propylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360211#4-propylbenzaldehyde-nmr-spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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